4-(Piperidine-1-sulfonyl)-benzoic acid Demonstrates Superior TRPV2 Activation Efficiency with 84% Confidence of Lower EC50 Compared to Probenecid
In a direct head-to-head comparison of seven probenecid derivatives, 4-(piperidine-1-sulfonyl)-benzoic acid (PSBA, compound 6) was the most efficient TRPV2 agonist, ranking higher than probenecid (PBCD) in EC50 efficiency (ranking: 6 > PBCD (1) > 5 > 3,4 > 8 > 7 > 2) [1]. A Bayesian hypothesis test on EC50 probability distributions yielded an 84% confidence that the EC50 of PSBA is lower than that of PBCD [1]. The assay was conducted using a membrane-based Ca²⁺ influx fluorescence assay with rat TRPV2 expressed in Pichia pastoris, with PBCD demonstrating an EC50 of approximately 25 µM under the same conditions [1][2].
| Evidence Dimension | TRPV2 activation efficiency (EC50 ranking and confidence) |
|---|---|
| Target Compound Data | PSBA (compound 6) ranked first in EC50 efficiency among 7 derivatives; 84% confidence that EC50 (PSBA) < EC50 (PBCD) |
| Comparator Or Baseline | Probenecid (PBCD, compound 1) ranked second; EC50 ~25 µM |
| Quantified Difference | 84% confidence of lower EC50; exact fold difference not reported |
| Conditions | Membrane-based Ca²⁺ influx assay, rat TRPV2-GFP expressed in Pichia pastoris vesicles |
Why This Matters
This direct potency advantage makes PSBA the preferred starting point for TRPV2 agonist development, potentially reducing compound consumption and enabling more robust dose-response studies.
- [1] Catalina-Hernández È, López-Martín M, Masnou-Sánchez D, et al. Experimental and computational biophysics to identify vasodilator drugs targeted at TRPV2 using agonists based on the probenecid scaffold. Comput Struct Biotechnol J. 2023;23:473-482. doi:10.1016/j.csbj.2023.12.028 (Table 1, Section 2.5) View Source
- [2] Catalina-Hernández È, et al. PBCD EC50 ~25 µM. Comput Struct Biotechnol J. 2023;23:473-482. (Fig. 3) View Source
